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molecular formula C6H7N3O2 B1592553 6-(Methylamino)pyridazine-3-carboxylic Acid CAS No. 365413-15-6

6-(Methylamino)pyridazine-3-carboxylic Acid

Cat. No. B1592553
M. Wt: 153.14 g/mol
InChI Key: UAPWECHJYPNTAC-UHFFFAOYSA-N
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Patent
US06972297B2

Procedure details

A solution of 3-methylaminopyridazine-6-carboxylic acid (0.58 g) in ethanol (50 ml) was saturated with HCl gas, refluxed 48 hours and evaporated. The residue was partitioned between EtOAc and aqueous NaHCO3, separated and the aqueous re-extracted with EtOAc. The organic was dried and evaporated to give title compound (0.61 g). MS(+ve ion chemical ionisation) m/z 182 (MH+, 100%).
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:4]=[N:5][C:6]([C:9]([OH:11])=[O:10])=[CH:7][CH:8]=1.Cl.[CH2:13](O)[CH3:14]>>[CH3:1][NH:2][C:3]1[N:4]=[N:5][C:6]([C:9]([O:11][CH2:13][CH3:14])=[O:10])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
CNC=1N=NC(=CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous re-extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CNC=1N=NC(=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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